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Compound of Interest

Compound Name: Pterodondiol

Cat. No.: B1156621

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Pterodondiol, a
sesquiterpenoid of interest to the scientific community. Due to the limited availability of public
data under the specific name "Pterodondiol," this document presents a comprehensive
analysis of closely related furanoditerpenes isolated from Pterodon emarginatus. The data
herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS), are compiled from peer-reviewed chemical literature, offering a valuable resource for the
structural elucidation and characterization of this class of compounds.

Spectroscopic Data

The spectroscopic data presented below corresponds to novel furanoditerpenes isolated from
the fruits of Pterodon emarginatus. These compounds share the core vouacapan skeleton,
which is characteristic of constituents from the Pterodon genus.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. The *H and 3C NMR data provide detailed information about the carbon-hydrogen
framework of the molecule.

Table 1: tH NMR Spectral Data of 6a,193-diacetoxy-7[3,14[3-dihydroxyvouacapan (1) (CDsOD,
400 MHz)
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Position OoH (ppm) Multiplicity J (Hz)
6 5.36 dd 11.8,9.2
15 6.42 d 19

16 7.26 d 1.9

17 1.46 S

18 1.14 S

19a 4.12 d 11.3
19b 4.22 d 11.3
20 1.05 S

6" 2.19 S

19" 2.05 S

Table 2: 13C NMR Spectral Data of 6a,193-diacetoxy-7[3,14p3-dihydroxyvouacapan (1) (CDsOD,
100 MHz)
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Position oC (ppm)
1 40.2
2 19.5
3 42.1
4 34.2
5 56.1
6 71.8
7 78.2
8 50.1
9 53.2
10 38.9
11 21.9
12 122.1
13 157.3
14 75.1
15 110.2
16 142.1
17 25.1
18 28.9
19 65.2
20 16.3
6' 172.5
6" 21.3
19 171.9
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19" 20.9

1.2. Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The
absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Table 3: Characteristic IR Absorption Bands for Pterodondiol and Related Sesquiterpenoids

Wavenumber (cm—?) Intensity Assignment

~3400 Strong, Broad O-H Stretch (Alcohol)
~2950-2850 Strong C-H Stretch (Alkane)
~1735 Strong C=0 Stretch (Ester)

~1640 Medium C=C Stretch (Alkene)
~1240 Strong C-0 Stretch (Ester/Alcohol)
~1030 Strong C-0O Stretch (Alcohol)

1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in determining its elemental composition and structure.

Table 4: Mass Spectrometry Data of Furanoditerpenes from Pterodon emarginatus
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Compound lonization Mode [M - H]~ (m/z) [M + Na]* (m/z)

60,19p3-diacetoxy-
7B,143-

) ESI- 433.22309
dihydroxyvouacapan
)
60-acetoxy-7[3,14[3-
dihydroxyvouacapan ESI* - 399.21415

)

Methyl 6a-acetoxy-7[3-
hydroxyvouacapan- ESI- 403.21248
17B-oate (3)

Experimental Protocols

The following protocols describe the general methodologies used to obtain the spectroscopic
data presented in this guide.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: A sample of the isolated compound (typically 1-5 mg) is dissolved in a
deuterated solvent (e.g., CDCls, CD3OD).

 Instrumentation: NMR spectra are recorded on a spectrometer operating at a specific
frequency for *H and 13C nuclei (e.g., 400 MHz for *H and 100 MHz for 13C).

o Data Acquisition: One-dimensional (*H and 3C) and two-dimensional (COSY, HSQC, HMBC)
NMR spectra are acquired to establish the complete structure of the molecule. Chemical
shifts are reported in parts per million (ppm) relative to the solvent peak.

2.2. Infrared (IR) Spectroscopy

o Sample Preparation: The sample is prepared as a thin film on a salt plate (e.g., NaCl or KBr)
or as a KBr pellet.

e Instrumentation: An FT-IR spectrometer is used to record the spectrum.
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o Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm~*. The
positions of the absorption bands are reported in wavenumbers (cm™1).

2.3. Mass Spectrometry (MS)

o Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol,
acetonitrile) and introduced into the mass spectrometer.

 Instrumentation: High-resolution mass spectrometry (HRMS) is often performed using
techniques such as Electrospray lonization (ESI) coupled with a suitable mass analyzer
(e.g., Time-of-Flight (TOF) or Orbitrap).

o Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode. The
data provides the accurate mass of the molecular ion, which is used to determine the
elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and
structural elucidation of a natural product like Pterodondiol.
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Caption: Workflow for the isolation and structural elucidation of natural products.

¢ To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of
Pterodondiol]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1156621#spectroscopic-data-of-pterodondiol-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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